![molecular formula C25H21N7O3 B2988481 2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 923512-07-6](/img/structure/B2988481.png)
2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H21N7O3 and its molecular weight is 467.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, 2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one, is a complex molecule that may interact with multiple targets. Based on the structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it’s plausible that it could act as an inhibitor of cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment .
Mode of Action
Triazolo[4,5-d]pyrimidine derivatives have been shown to inhibit cdk2 by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity . This results in the disruption of the cell cycle and can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis
Pharmacokinetics
The presence of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds, potentially improving their pharmacokinetics .
Result of Action
The primary result of the action of this compound is likely to be cell cycle arrest and apoptosis in cells where CDK2 is inhibited . This could potentially lead to a reduction in tumor growth in the context of cancer treatment.
生物活性
The compound 2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structure combines elements known for various biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C25H21N7O3
- Molecular Weight : 467.49 g/mol
- CAS Number : 920225-82-7
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit notable anticancer activity. For instance, Tiwari et al. synthesized a series of pyrimidine-triazole compounds and evaluated their efficacy against various cancer cell lines such as MCF-7 and MDA-MB453. One compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 cells, indicating promising anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB453 | 29.1 |
Compound 11 | MCF-7 | 15.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of related triazole compounds has been documented in multiple studies. These compounds often inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Compounds containing the triazolo-pyrimidine moiety have also been investigated for their neuroprotective effects. Studies suggest that these compounds can modulate pathways associated with neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity and reducing oxidative stress markers .
Structure-Activity Relationship (SAR)
The structure of This compound suggests that modifications to its piperazine and chromenone components can significantly affect its biological activity. For example, the introduction of electron-donating groups has been shown to enhance anticancer efficacy by improving the compound's interaction with biological targets .
Case Studies
- Synthesis and Evaluation : A study conducted by Jame et al. synthesized various pyrimidine derivatives and evaluated their cytotoxicity against HepG2 and HCT-116 cell lines. The findings indicated that specific substitutions on the triazole ring could enhance cytotoxicity significantly compared to standard agents .
- In Vivo Studies : Another investigation focused on the in vivo effects of similar compounds in animal models of cancer and inflammation, showing promising results in tumor reduction and inflammatory response modulation.
属性
IUPAC Name |
2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c1-16-6-8-17(9-7-16)32-24-22(28-29-32)23(26-15-27-24)30-10-12-31(13-11-30)25(34)21-14-19(33)18-4-2-3-5-20(18)35-21/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIATNJKOHXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。